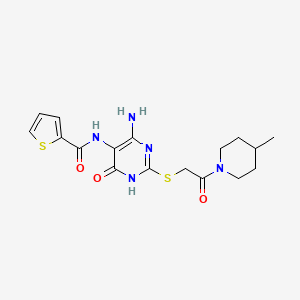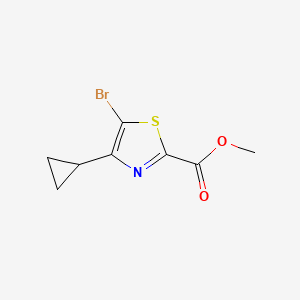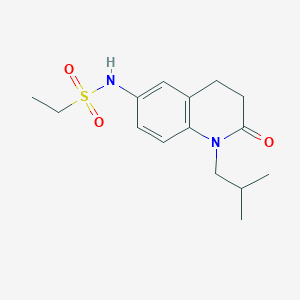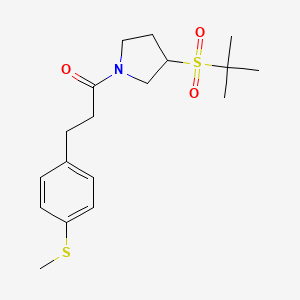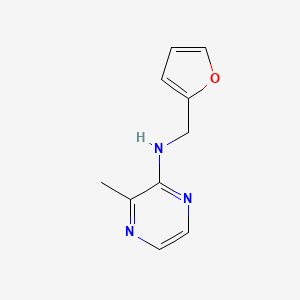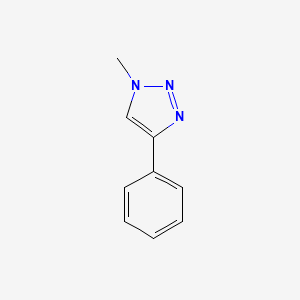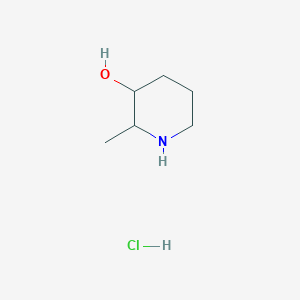
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide, also known as ADQC, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. ADQC belongs to the quinoline family and is a derivative of chloroacetamide.
Mecanismo De Acción
The mechanism of action of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is not fully understood. However, studies have suggested that N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has also been shown to inhibit the replication of herpes simplex virus and the growth of bacteria.
Biochemical and Physiological Effects:
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been shown to induce apoptosis, or programmed cell death, in tumor cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is also relatively easy to synthesize and purify. However, the main limitation of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. One area of interest is the development of more efficient synthesis methods that can yield higher purity N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide. Another area of interest is the investigation of the neuroprotective effects of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide in animal models of neurodegenerative diseases. Additionally, the potential use of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide that can improve its solubility and bioavailability should be pursued.
Métodos De Síntesis
The synthesis of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide involves the reaction of 3,4-dihydro-2H-quinoline with acetic anhydride and chloroacetyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide as a white crystalline solid. The purity of N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-6-2-3-10-7-11(4-5-12(10)16)15-13(18)8-14/h4-5,7H,2-3,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAULXHOWSMLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)
![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2625882.png)
![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

